molecular formula C5H12N2 B046504 (3S,4R)-4-Methylpyrrolidin-3-amine CAS No. 113617-69-9

(3S,4R)-4-Methylpyrrolidin-3-amine

Cat. No. B046504
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Methylpyrrolidin-3-amine, also known as MP3A, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MP3A is a four-membered cyclic amine that contains a chiral center, making it an important building block for the synthesis of various chiral compounds.

Mechanism Of Action

(3S,4R)-4-Methylpyrrolidin-3-amine is a chiral amine that can interact with various biological targets, including enzymes, receptors, and ion channels. Its mechanism of action depends on the specific target it interacts with. For example, (3S,4R)-4-Methylpyrrolidin-3-amine has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.

Biochemical And Physiological Effects

(3S,4R)-4-Methylpyrrolidin-3-amine has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3S,4R)-4-Methylpyrrolidin-3-amine in lab experiments is its chiral nature, which makes it an important building block for the synthesis of various chiral compounds. However, one of the limitations of using (3S,4R)-4-Methylpyrrolidin-3-amine is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are various future directions for the use of (3S,4R)-4-Methylpyrrolidin-3-amine in scientific research. One potential direction is the development of new synthetic methods for the preparation of (3S,4R)-4-Methylpyrrolidin-3-amine and its derivatives. Another direction is the exploration of its potential applications in drug discovery and development, particularly in the development of new drugs for the treatment of neurological disorders. Additionally, the use of (3S,4R)-4-Methylpyrrolidin-3-amine as a chiral auxiliary in asymmetric catalysis reactions can lead to the synthesis of new chiral compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Methods

(3S,4R)-4-Methylpyrrolidin-3-amine can be synthesized using various methods, including asymmetric synthesis and resolution techniques. One of the most commonly used methods for the synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine is the reduction of 4-methylpyrrolidin-3-one using a chiral reducing agent such as L-Selectride.

Scientific Research Applications

(3S,4R)-4-Methylpyrrolidin-3-amine has been extensively studied for its potential applications in drug discovery and development. It has been used as a chiral auxiliary in the synthesis of various chiral compounds, including chiral amines, amino acids, and peptides. (3S,4R)-4-Methylpyrrolidin-3-amine has also been used as a ligand in asymmetric catalysis reactions, which can lead to the synthesis of chiral compounds with high enantioselectivity.

properties

IUPAC Name

(3S,4R)-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMFXXAJKCIPQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283927
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-Methylpyrrolidin-3-amine

CAS RN

113617-69-9
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113617-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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